molecular formula C8H9NO3 B1276884 2-(2-aminophenoxy)acetic Acid CAS No. 4323-68-6

2-(2-aminophenoxy)acetic Acid

Cat. No.: B1276884
CAS No.: 4323-68-6
M. Wt: 167.16 g/mol
InChI Key: CJGAGJOWSFCOPQ-UHFFFAOYSA-N
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Description

2-(2-aminophenoxy)acetic acid: is an organic compound with the molecular formula C8H9NO3. It is characterized by the presence of an amino group attached to a phenoxyacetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminophenoxy)acetic acid typically involves the reaction of 2-nitrophenol with chloroacetic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a nickel-based catalyst and an alcohol solvent under nitrogen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-aminophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a nickel catalyst are commonly used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry: 2-(2-aminophenoxy)acetic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 2-(2-aminophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenoxyacetic acid moiety can interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Uniqueness: 2-(2-aminophenoxy)acetic acid is unique due to its specific combination of an amino group and a phenoxyacetic acid moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(2-aminophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGAGJOWSFCOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407589
Record name Acetic acid, (2-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4323-68-6
Record name 2-(2-Aminophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4323-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (2-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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